DL-Stearoylcarnitine chloride

Descripción general

Descripción

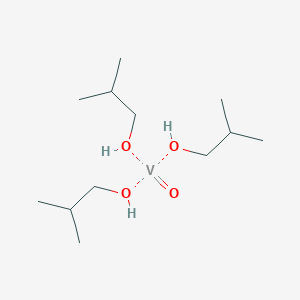

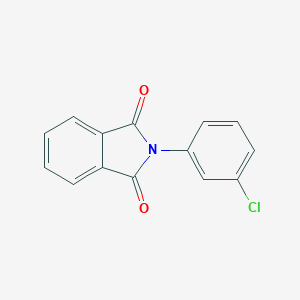

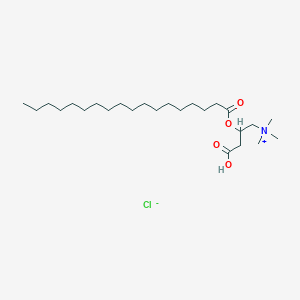

El cloruro de DL-Estearoilcarnitina es una mezcla racémica de estearoilcarnitina, que es una acilcarnitina de cadena larga. Es un metabolito endógeno involucrado en el transporte de ácidos grasos a las mitocondrias para la β-oxidación. El compuesto tiene una fórmula molecular de C25H50ClNO4 y un peso molecular de 464.12 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del cloruro de DL-Estearoilcarnitina típicamente involucra la esterificación del ácido esteárico con carnitina. La reacción se lleva a cabo en presencia de un catalizador adecuado, como el ácido sulfúrico, en condiciones de reflujo. El producto luego se purifica por recristalización o cromatografía .

Métodos de producción industrial

La producción industrial del cloruro de DL-Estearoilcarnitina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos y solventes de grado industrial, y las condiciones de reacción se optimizan para un rendimiento y pureza máximos. El producto final se somete a rigurosas medidas de control de calidad para garantizar su idoneidad para aplicaciones de investigación y farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de DL-Estearoilcarnitina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar óxido de estearoilcarnitina.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su alcohol correspondiente.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el ion cloruro con otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como azida de sodio o cianuro de potasio en condiciones suaves.

Productos principales formados

Oxidación: Óxido de estearoilcarnitina.

Reducción: Alcohol de estearoilcarnitina.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El cloruro de DL-Estearoilcarnitina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar en química analítica para la cuantificación de acilcarnitinas.

Biología: Se estudia su papel en el metabolismo de los ácidos grasos y la función mitocondrial.

Medicina: Se investiga su potencial efecto terapéutico en trastornos metabólicos y enfermedades mitocondriales.

Industria: Se utiliza en el desarrollo de suplementos y productos farmacéuticos dirigidos al metabolismo energético

Mecanismo De Acción

El cloruro de DL-Estearoilcarnitina facilita el transporte de ácidos grasos de cadena larga a las mitocondrias mediante la formación de intermediarios de acilcarnitina. Estos intermediarios luego se transportan a través de la membrana mitocondrial por la translocasa de carnitina-acilcarnitina. Dentro de las mitocondrias, los ácidos grasos se liberan y experimentan β-oxidación para producir energía. Los objetivos moleculares del compuesto incluyen la palmitoiltransferasa I y II de carnitina, que son enzimas clave en la vía de la lanzadera de carnitina .

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de Estearoil-L-carnitina: Un isómero estereoisómero del cloruro de DL-Estearoilcarnitina con propiedades similares pero diferente actividad biológica.

Cloruro de Palmitoilcarnitina: Otra acilcarnitina de cadena larga con una cadena de ácido graso más corta.

Cloruro de Oleoilcarnitina: Contiene una cadena de ácido graso insaturado, lo que lleva a diferentes propiedades metabólicas y químicas

Singularidad

El cloruro de DL-Estearoilcarnitina es único debido a su naturaleza racémica, lo que le permite interactuar con una gama más amplia de objetivos biológicos en comparación con sus estereoisómeros. Esto lo convierte en una herramienta valiosa en la investigación para estudiar los efectos de las acilcarnitinas en el metabolismo y la función mitocondrial .

Propiedades

IUPAC Name |

(3-carboxy-2-octadecanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVYWVPJJXVIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017672 | |

| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-91-8 | |

| Record name | Stearoyl-dl-carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Carboxy-N,N,N-trimethyl-2-(stearoyloxy)-1-propanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions "Bile Salt-Acylcarnitine Mixed Micelles." What is the significance of DL-Stearoylcarnitine chloride in this context, and how does it contribute to enhancing drug permeation?

A1: this compound belongs to a class of compounds called acylcarnitines. These molecules play a crucial role in fatty acid metabolism. In the context of this research, this compound is a key component of mixed micelles, which are nanoscopic aggregates formed by bile salts and acylcarnitines. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.